Potassium 5-formylthiophen-3-yltrifluoroborate
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Overview
Description
Potassium 5-formylthiophen-3-yltrifluoroborate is a chemical compound with the empirical formula C5H3BF3KOS and a molecular weight of 218.05 g/mol . It is a boronic acid derivative that contains a thiophene ring substituted with a formyl group and a trifluoroborate group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Potassium 5-formylthiophen-3-yltrifluoroborate can be synthesized through several synthetic routes. One common method involves the reaction of 5-formylthiophene with a boron trifluoride etherate complex in the presence of potassium carbonate . The reaction is typically carried out in an organic solvent such as tetrahydrofuran (THF) under an inert atmosphere. The resulting product is then purified by recrystallization or chromatography to obtain the desired compound in high purity.
Chemical Reactions Analysis
Potassium 5-formylthiophen-3-yltrifluoroborate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., THF, dichloromethane), catalysts (e.g., palladium acetate, triphenylphosphine), and bases (e.g., potassium carbonate, sodium hydroxide). Major products formed from these reactions include carboxylic acids, alcohols, and substituted thiophenes.
Scientific Research Applications
Potassium 5-formylthiophen-3-yltrifluoroborate has a wide range of applications in scientific research, including:
Biology: It can be used to modify biomolecules, such as proteins and nucleic acids, through bioconjugation techniques.
Mechanism of Action
The mechanism by which potassium 5-formylthiophen-3-yltrifluoroborate exerts its effects depends on the specific chemical reaction or application. In Suzuki-Miyaura cross-coupling reactions, the trifluoroborate group acts as a nucleophile, forming a bond with the palladium catalyst and facilitating the transfer of the aryl or vinyl group to the thiophene ring . The formyl group can also participate in various chemical transformations, such as oxidation and reduction, to form different functional groups.
Comparison with Similar Compounds
Potassium 5-formylthiophen-3-yltrifluoroborate can be compared with other similar compounds, such as:
Potassium 5-bromothiophen-3-yltrifluoroborate: This compound contains a bromine atom instead of a formyl group and is used in similar cross-coupling reactions.
Potassium 5-methylthiophen-3-yltrifluoroborate: This compound contains a methyl group instead of a formyl group and has different reactivity and applications.
Potassium 5-carboxythiophen-3-yltrifluoroborate: This compound contains a carboxyl group instead of a formyl group and is used in different chemical reactions and applications.
The uniqueness of this compound lies in its combination of a formyl group and a trifluoroborate group, which provides distinct reactivity and versatility in various chemical reactions and applications .
Properties
CAS No. |
907604-61-9 |
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Molecular Formula |
C5H3BF3KOS |
Molecular Weight |
218.05 g/mol |
IUPAC Name |
potassium;trifluoro-(5-formylthiophen-3-yl)boranuide |
InChI |
InChI=1S/C5H3BF3OS.K/c7-6(8,9)4-1-5(2-10)11-3-4;/h1-3H;/q-1;+1 |
InChI Key |
COQNXWNZUJWEAO-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C1=CSC(=C1)C=O)(F)(F)F.[K+] |
Origin of Product |
United States |
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